![molecular formula C15H11ClF3NO2 B12594712 5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide CAS No. 648923-53-9](/img/structure/B12594712.png)
5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide is a chemical compound with the molecular formula C14H9ClF3NO2. This compound is characterized by the presence of a chloro group, a hydroxy group, and a trifluoromethyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Substitution: The amine group is substituted with a chloro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and specific solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the chloro group yields a hydrogen-substituted benzamide.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar in structure but lacks the chloro and hydroxy groups.
N-Phenylbenzamide: Similar benzamide structure but without the trifluoromethyl and chloro groups.
Uniqueness
5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
648923-53-9 |
|---|---|
Molekularformel |
C15H11ClF3NO2 |
Molekulargewicht |
329.70 g/mol |
IUPAC-Name |
5-chloro-2-hydroxy-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C15H11ClF3NO2/c16-11-4-5-13(21)12(7-11)14(22)20-8-9-2-1-3-10(6-9)15(17,18)19/h1-7,21H,8H2,(H,20,22) |
InChI-Schlüssel |
GZAFSXSDSXNZRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=C(C=CC(=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12594630.png)

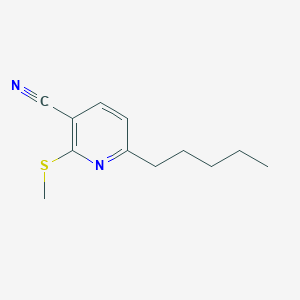
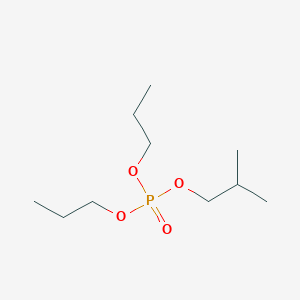
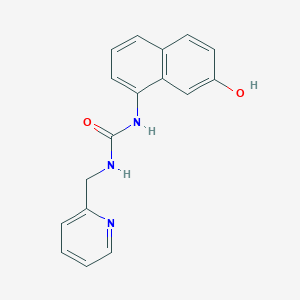
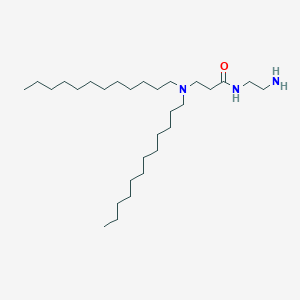
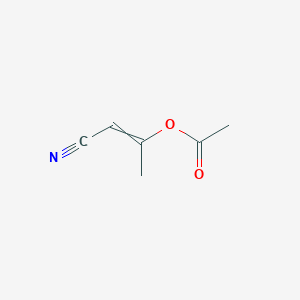
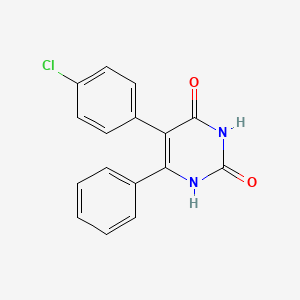


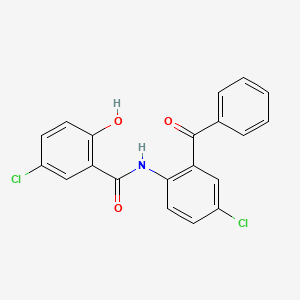
![6,6'-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B12594697.png)

![3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12594727.png)
